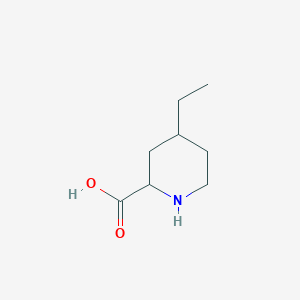

4-ethylpiperidine-2-carboxylic Acid

Description

Significance of Piperidine (B6355638) Carboxylic Acid Scaffolds in Synthetic Chemistry

Piperidine and its derivatives are among the most prevalent heterocyclic motifs found in pharmaceuticals and naturally occurring alkaloids. nih.gov The incorporation of a carboxylic acid group onto the piperidine ring, creating piperidine carboxylic acid scaffolds, significantly enhances their utility in synthetic chemistry. This functional group provides a convenient handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.

The strategic placement of substituents on the piperidine ring can modulate the molecule's physicochemical properties, such as lipophilicity and basicity, which are crucial for drug-like characteristics. thieme-connect.com The presence of a chiral center, as is often the case with substituted piperidine carboxylic acids, introduces stereochemistry, a critical factor in determining a molecule's biological activity and selectivity. thieme-connect.comnih.gov The ability to synthesize a wide array of these scaffolds with well-defined stereochemistry is a significant focus in modern organic synthesis. researchgate.net

Overview of the Research Landscape for Substituted Piperidine-2-carboxylic Acids

The field of substituted piperidine-2-carboxylic acids is an active area of research, driven by their potential applications in drug discovery. researchgate.netmaiaresearch.com Scientists are continuously exploring new synthetic routes to access these compounds with high efficiency and stereoselectivity. researchgate.net These methods often involve multi-step sequences that may include catalytic hydrogenations, cyclization reactions, and the use of chiral auxiliaries to control the stereochemical outcome. nih.govresearchgate.net

Research has demonstrated that the nature and position of the substituent on the piperidine ring can have a profound impact on the biological activity of the resulting molecule. nih.gov For instance, the introduction of different functional groups can lead to compounds with a wide range of pharmacological effects, including but not limited to, antiviral, anticancer, and neuroprotective activities. nih.govrsc.org The development of efficient synthetic strategies to access a diverse library of substituted piperidine-2-carboxylic acids is therefore of paramount importance for the discovery of new and improved therapeutic agents. researchgate.net

Classification of 4-Ethylpiperidine-2-carboxylic Acid within Nitrogen-Containing Heterocycles

This compound belongs to the broad class of organic molecules known as nitrogen-containing heterocycles. britannica.comnih.gov More specifically, it is classified as a saturated heterocyclic compound because the piperidine ring contains no double or triple bonds. britannica.com The presence of the nitrogen atom within the ring defines it as a heterocycle, distinguishing it from carbocyclic compounds which contain only carbon atoms in the ring. britannica.com

Within the family of piperidines, it is a disubstituted derivative, bearing both an ethyl group at the 4-position and a carboxylic acid group at the 2-position. The numbering of the piperidine ring begins at the nitrogen atom as position 1. This specific substitution pattern gives rise to stereoisomers, and the precise spatial arrangement of these substituents is crucial for its chemical and biological properties. nih.gov

Interactive Data Table: Properties of this compound

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethylpiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-6-3-4-9-7(5-6)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRBNNFMLPDYAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCNC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Ethylpiperidine 2 Carboxylic Acid and Its Isomers

General Synthetic Strategies for Piperidine-2-carboxylic Acid Core

The construction of the fundamental piperidine-2-carboxylic acid framework can be achieved through several established synthetic routes. These methods often serve as the foundation for the synthesis of more complex derivatives, including 4-ethylpiperidine-2-carboxylic acid.

Reductive Routes to Piperidine (B6355638) Rings from Pyridines

One of the most direct methods for synthesizing piperidines is the reduction of corresponding pyridine (B92270) precursors. dtic.milyoutube.com This approach is attractive due to the commercial availability of a wide variety of substituted pyridines. The reduction can be accomplished through catalytic hydrogenation, often employing catalysts such as platinum, palladium, or nickel. dtic.milyoutube.com The conditions for these hydrogenations, including pressure, temperature, and solvent, can be optimized to achieve high yields. For instance, the reduction of 2,4-lutidine can yield a mixture of piperidines and tetrahydropyridines, which can be further hydrogenated to the desired piperidine. youtube.com Chemical reducing agents like sodium in ethanol (B145695) have also been utilized, although these methods can sometimes lead to the formation of dimeric byproducts. youtube.com

A notable example is the synthesis of 4-methylpiperidine-2-carboxylate hydrochloride, where a 4-picoline-2-carboxylic acid ethyl ester is first oxidized to the corresponding N-oxide and then reduced. google.com This two-step process highlights a common strategy to modulate the reactivity of the pyridine ring for subsequent transformations.

Cyclization Reactions for Piperidine Formation

Intramolecular cyclization reactions represent a powerful and versatile strategy for constructing the piperidine ring. nih.gov These methods involve the formation of one or more carbon-nitrogen or carbon-carbon bonds to close a linear precursor into a cyclic structure. A variety of cyclization strategies have been developed, including:

Reductive Amination: This method involves the reaction of an amine with a dicarbonyl compound, such as a dialdehyde (B1249045) or ketoaldehyde, to form an imine or enamine intermediate, which is then reduced in situ to the piperidine. beilstein-journals.orgchim.it This approach is particularly useful for the synthesis of polyhydroxylated piperidines. chim.it A double reductive amination approach is a key strategy for constructing the piperidine skeleton. chim.it

[4+2] Cycloadditions: These reactions, including the Diels-Alder reaction, can be employed to form the six-membered piperidine ring. For example, a highly enantioselective [4+2] annulation via an organocatalytic Mannich-reductive cyclization has been reported for the one-pot synthesis of functionalized piperidines. rsc.org

Radical Cyclization: Radical-mediated cyclizations offer another avenue to piperidine synthesis. For instance, a cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes has been developed. nih.gov More recently, a boronyl radical-catalyzed (4+2) cycloaddition has been shown to produce polysubstituted piperidines with high diastereoselectivity. nih.gov

Electroreductive Cyclization: This electrochemical method utilizes the reduction of an imine in the presence of a dihaloalkane to form the piperidine ring. beilstein-journals.orgnih.gov This technique has been successfully implemented in a flow microreactor, offering good yields and scalability. beilstein-journals.orgnih.gov

| Cyclization Method | Key Reactants | Catalyst/Conditions | Key Features |

| Reductive Amination | Dicarbonyl compound, Amine | Reducing agent (e.g., NaBH3CN) | Forms two C-N bonds; good for polyhydroxylated piperidines. chim.it |

| [4+2] Cycloaddition | Diene, Dienophile (e.g., imine) | Organocatalyst, Lewis acid | Forms C-C and C-N bonds; can be highly stereoselective. rsc.org |

| Radical Cyclization | Unsaturated amine precursor | Radical initiator (e.g., AIBN), Metal catalyst | Forms C-C bond; tolerant of various functional groups. nih.govnih.gov |

| Electroreductive Cyclization | Imine, Dihaloalkane | Electrochemical cell | Green and sustainable method. beilstein-journals.orgnih.gov |

Strategies Utilizing Amino Acids as Starting Materials

Chiral amino acids serve as excellent starting materials for the enantioselective synthesis of piperidine derivatives, as they provide a readily available source of stereochemistry. niscpr.res.inresearchgate.net This approach allows for the transfer of chirality from the starting amino acid to the final piperidine product.

A common strategy involves the transformation of an amino acid, such as L-glutamic acid, into a linear precursor containing the necessary functional groups for cyclization. niscpr.res.inresearchgate.net For example, L-glutamic acid can be converted into a ditosylate, which then undergoes cyclization with an appropriate amine to form the piperidine ring. niscpr.res.inresearchgate.net This multi-step process can provide enantiomerically pure substituted piperidines. niscpr.res.in

Another approach utilizes the cyclization of α-amino acids to form piperidine-2-carboxylic acid derivatives. For instance, a methodology for the synthesis of 2-substituted carboxypiperidines from amino acids with known stereochemistry has been developed, where the ring is formed via alkylation of the amine with a dihaloalkane. researchgate.net

Stereoselective and Chiral Synthesis Approaches to this compound

Achieving stereocontrol in the synthesis of this compound is critical, as the biological activity of stereoisomers can vary significantly. This requires the use of advanced synthetic methodologies that can selectively generate the desired enantiomer and diastereomer.

Enantiospecific Synthesis Techniques

Enantiospecific synthesis aims to convert a chiral starting material into a chiral product without the loss of enantiomeric purity. The use of chiral nonracemic bicyclic lactams, often derived from amino acids like phenylglycinol, has proven to be a powerful strategy for the enantioselective synthesis of a wide range of piperidine-containing alkaloids. researchgate.netnih.govacs.org

These lactams serve as versatile scaffolds where substituents can be introduced with high facial stereoselectivity. researchgate.net The stereochemical outcome of these reactions can often be predicted and controlled, allowing for the synthesis of specific enantiomers of substituted piperidines. researchgate.net The methodology has been successfully applied to the synthesis of various alkaloids, demonstrating its broad utility. nih.govacs.org

A key aspect of this approach is the stereoselective alkylation of the lactam enolate. acs.org By carefully choosing the starting lactam's configuration and the order of substituent introduction, it is possible to generate quaternary stereocenters with high stereoselectivity. acs.org For example, piperidines bearing an ethyl and another substituent at the same position have been synthesized using this method. acs.org

Diastereoselective Methods in Piperidine Synthesis

Diastereoselective methods are crucial for controlling the relative stereochemistry of multiple chiral centers within the piperidine ring. A highly diastereoselective methodology for preparing various substituted piperidines has been developed using Negishi cross-coupling reactions. acs.orgthieme-connect.com This method allows for the synthesis of either trans- or cis-2,4-disubstituted piperidines by controlling the position of the carbon-zinc bond on the piperidine ring. acs.org

Another powerful technique is the diastereoselective reduction of substituted piperidinones. For example, the stereoselective hydrogenation of unsaturated substituted piperidinones, followed by the reduction of the lactam group, can lead to cis-configured 2,4-disubstituted piperidines. nih.gov

Furthermore, intramolecular reductive cyclization of a monoxime derived from a 1,5-diketone has been shown to produce polysubstituted N-hydroxypiperidines as a single diastereomer. ajchem-a.com These examples highlight the diverse range of diastereoselective methods available for the synthesis of highly substituted piperidines.

Chiral Resolution Techniques for Isomers (e.g., (2R,4R), (2S,4R), rac-(2R,4S))

The separation of racemic mixtures into their individual enantiomers, a process known as chiral resolution, is a critical step in the synthesis of stereochemically pure piperidine derivatives. Since enantiomers possess identical physical properties like melting point and solubility, direct separation is challenging. libretexts.org The strategy, therefore, relies on converting the enantiomers into diastereomers, which have distinct physical properties and can be separated. libretexts.org

Several methods are employed for the resolution of disubstituted piperidines. These include the formation of diastereomeric salts by reacting the racemic mixture with a pure chiral resolving agent. libretexts.orgpharmtech.com Other advanced techniques involve kinetic resolution, where one enantiomer reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted enantiomer from the product. nih.gov For instance, the kinetic resolution of 2,4-disubstituted piperidines has been achieved using chiral hydroxamic acids, although the selectivity can be highly dependent on the starting isomer's conformation (cis vs. trans). nih.gov

Chiral Organic Acid-Mediated Resolution

A prevalent and effective method for resolving racemic piperidine carboxylic acids is through the formation of diastereomeric salts using an enantiomerically pure chiral organic acid. pharmtech.com This technique involves reacting the racemic mixture of the piperidine base with a single enantiomer of a chiral acid. libretexts.orgpharmtech.com The resulting products are diastereomeric salts with different physical properties, such as solubility, which allows them to be separated by methods like fractional crystallization. libretexts.orgpharmtech.com Once separated, the pure enantiomer of the piperidine carboxylic acid can be recovered from its salt.

In syntheses analogous to that of this compound, such as for 4-methyl-2-piperidinecarboxylic acid, this method is explicitly used. google.com The resolution of the trans-piperidine carboxylate is achieved under the influence of a chiral organic acid to isolate the desired (2R, 4R) isomer. google.com The choice of the resolving agent and solvent is crucial for efficient separation. google.com

Table 1: Examples of Chiral Organic Acids Used in Resolution

| Chiral Resolving Agent | Application/Notes | Source(s) |

|---|---|---|

| D-type Amygdalic Acid | Preferred agent for resolving (trans)-4-methyl-2-piperidine carboxylic acid. google.com | google.com |

| Tartaric Acid | A common, well-established resolving agent for amines and acids. pharmtech.comgoogle.com | pharmtech.comgoogle.com |

| Dextrocamphoric Acid | Listed as a suitable chiral organic acid for resolution. google.com | google.com |

| (-)-Mandelic Acid | Used for the resolution of racemic bases. libretexts.org | libretexts.org |

Key Precursors and Intermediates in this compound Synthesis

The construction of the this compound scaffold relies on the strategic use of specific precursors and the formation of key intermediates that facilitate the desired stereochemistry and functionalization.

Pyrilimycin Intermediates

While direct synthesis pathways from Pyrilimycin intermediates are not extensively detailed in public literature, the structural components of Pyrilimycin, which features a substituted pyridine ring, suggest that its synthetic precursors could be analogous to those used for substituted piperidines. The core of Pyrilimycin includes a complex polyketide chain attached to a 2,4-dimethyl-pyridinyl-3-carboxylic acid moiety. The synthetic strategies for such complex natural products often involve the preparation of highly functionalized pyridine or piperidine building blocks.

N-Protected Piperidine Carboxylic Acid Derivatives

In the multi-step synthesis of complex piperidine derivatives, the protection of the nitrogen atom is a fundamental strategy to prevent unwanted side reactions and to direct the reactivity of other functional groups. The use of an N-protecting group, such as the tert-butyloxycarbonyl (Boc) group, is common. orgsyn.org

For example, a well-documented procedure involves the synthesis of N-Boc protected piperidine amino acids. orgsyn.org The synthesis can start from 4-piperidone, which is converted to a hydantoin (B18101) intermediate. This intermediate is then protected with a Boc group. A subsequent selective hydrolysis yields the N-tert-butyloxycarbonylated piperidine amino acid. orgsyn.org This N-protected intermediate is crucial as it allows for further modifications on the piperidine ring or carboxylic acid moiety without interference from the reactive secondary amine. orgsyn.org The Boc group is stable under many reaction conditions but can be removed when desired. The use of N-Boc protection is also evident in the kinetic resolution of piperidine derivatives, where substrates like N-Boc-2-aryl-4-methylenepiperidines are used. whiterose.ac.uk

Utilization of 4-Methyl-2-pyridine Carboxylic Acid as a Starting Material in Analogous Syntheses

A direct and efficient route to creating substituted piperidine carboxylic acids involves the catalytic hydrogenation of the corresponding pyridine carboxylic acid precursor. google.comgoogle.com The synthesis of (2R, 4R)-4-methyl-2-piperidinecarboxylic acid, a close analog of the target compound, effectively demonstrates this pathway. google.com The process starts with 4-methyl-2-pyridine carboxylic acid, which is subjected to a reduction reaction to saturate the aromatic pyridine ring, thereby forming the piperidine ring. google.com

This reduction is typically a catalytic hydrogenation performed under pressure in the presence of a metal catalyst. google.comgoogle.com The reaction yields a mixture of cis and trans isomers of 4-methyl-2-piperidinecarboxylic acid, which then undergoes esterification and subsequent chiral resolution to isolate the desired stereoisomer. google.com

Table 2: Synthesis of 4-Methyl-2-piperidinecarboxylic Acid via Hydrogenation

| Step | Reactant | Reagents/Catalyst | Conditions | Product | Source(s) |

|---|

Catalytic Transformations in the Synthesis of this compound

Catalysis is indispensable in the synthesis of this compound and its analogs, enabling key transformations such as ring formation and functional group manipulation with high efficiency and selectivity.

The most critical catalytic step is often the hydrogenation of a substituted pyridine precursor to form the piperidine ring. google.comgoogle.com Transition metals are the catalysts of choice for this transformation. Palladium on charcoal (Pd/C) is a widely used catalyst for the hydrogenation of pyridine carboxylic acids. google.comgoogle.com Other catalysts, such as platinum oxide and Raney nickel, have also been employed, though conditions like pressure and temperature may vary. google.com These catalysts facilitate the addition of hydrogen across the double bonds of the pyridine ring, leading to the saturated piperidine structure. mdpi.com

Beyond ring formation, modern catalytic methods offer pathways for functionalizing carboxylic acids directly. Metallaphotoredox catalysis, using abundant first-row transition metals like nickel and copper, has emerged as a powerful tool for transformations such as alkylation and arylation of carboxylic acid derivatives. nih.gov These advanced methods could provide novel routes to introduce the ethyl group or other substituents onto the piperidine scaffold.

Table 3: Catalysts in Piperidine Synthesis and Related Transformations

| Catalyst | Transformation | Application/Example | Source(s) |

|---|---|---|---|

| Palladium on charcoal (Pd/C) | Catalytic Hydrogenation | Reduction of 4-methyl-2-pyridine carboxylic acid to 4-methyl-2-piperidinecarboxylic acid. | google.com |

| Platinum Oxide (PtO₂) | Catalytic Hydrogenation | Reduction of nicotinic acid hydrochloride to nipecotic acid hydrochloride. | google.com |

| Raney Nickel | Catalytic Hydrogenation | Hydro-reduction of isonicotinic acid to 4-piperidine carboxylic acid. | google.com |

| Nickel and Copper Complexes | Metallaphotoredox Catalysis | Decarboxylative alkylation, arylation, and amination of aliphatic carboxylic acids. | nih.gov |

Hydrogenation and Reduction Catalysis (e.g., Iridium(III), Rhodium(I), Palladium)

The catalytic hydrogenation of substituted pyridine precursors is a cornerstone for accessing the piperidine core. Transition metals like iridium, rhodium, and palladium are highly effective for this transformation, often enabling high stereoselectivity.

Iridium(III) Catalysis: Iridium complexes have emerged as powerful catalysts for the hydrogenation of pyridines, particularly through ionic hydrogenation pathways. researchgate.netchemrxiv.orgepfl.ch These reactions can proceed under mild conditions and tolerate a wide array of sensitive functional groups, which is advantageous for synthesizing complex molecules like this compound. researchgate.netchemrxiv.org For instance, air- and moisture-stable C,N-cyclometalated iridium complexes, in the presence of a strong acid, can hydrogenate highly substituted pyridines without pre-functionalization. epfl.ch This method has been successfully applied to the selective hydrogenation of 3-hydroxypyridinium (B1257355) salts to yield piperidin-3-one (B1582230) derivatives, highlighting its potential for creating varied substitution patterns. nih.gov

Rhodium(I) Catalysis: Rhodium catalysts are also extensively used for the hydrogenation of pyridines and their derivatives. mdpi.comdicp.ac.cn Rhodium(I) complexes, particularly with chiral ligands, can achieve highly diastereoselective and enantioselective dearomatization/hydrogenation processes. mdpi.comdicp.ac.cnnih.gov A notable strategy involves a rhodium-catalyzed reductive transamination of pyridinium (B92312) salts, which uses a chiral primary amine to induce chirality in the final piperidine ring, offering excellent diastereo- and enantio-selectivities. dicp.ac.cn This approach circumvents issues associated with traditional asymmetric hydrogenation and is scalable. dicp.ac.cn Electrocatalytic hydrogenation using carbon-supported rhodium catalysts also presents a sustainable method for converting pyridines to piperidines at ambient temperature and pressure. nih.govresearchgate.net

Palladium Catalysis: Palladium catalysts are effective for the reduction of pyridine N-oxides to piperidines using reagents like ammonium (B1175870) formate, providing a simple and high-yielding method under mild conditions. organic-chemistry.org Furthermore, palladium trimers on mesoporous carriers have been developed to selectively hydrogenate pyridines containing other reducible groups, a significant challenge due to nitrogen's coordinating ability. researchgate.net

| Catalyst System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Iridium(III) Complexes (e.g., C,N-cyclometalated Ir) | Substituted Pyridines | Tolerates sensitive functional groups (nitro, bromo, alkyne); scalable; ionic hydrogenation pathway. | researchgate.netchemrxiv.orgepfl.ch |

| Rhodium(I) Complexes (e.g., [RhCp*Cl2]2) | Pyridinium Salts | Asymmetric reductive transamination; high diastereo- and enantioselectivity; scalable. | dicp.ac.cn |

| Rhodium on Carbon (Rh/C) | Pyridines | Electrocatalytic hydrogenation at ambient conditions; heterogeneous catalysis. | nih.govresearchgate.net |

| Palladium on Carbon (Pd/C) | Pyridine N-oxides | Uses ammonium formate; mild conditions; simple procedure. | organic-chemistry.org |

| Palladium Trimer on Carrier | Pyridines with reducible groups | High selectivity; overcomes nitrogen coordination issues. | researchgate.net |

Metal-Catalyzed Cyclization Processes (e.g., Palladium-Catalyzed Annulation)

Metal-catalyzed cyclization reactions provide direct access to the piperidine scaffold from acyclic precursors. Palladium-catalyzed annulation is a prominent example, enabling the construction of the six-membered ring through C-C and C-N bond formation.

A palladium-promoted formal [4+2] oxidative annulation of alkyl amides and dienes represents a powerful method for piperidine synthesis. mdpi.com This reaction features an atypical activation of a C(sp3)-H bond. mdpi.com Similarly, tunable [4+2] annulation protocols involving the coupling of olefins with simple bifunctional reagents under visible light promotion can generate diverse piperidine cores. nih.gov For instance, the reaction of styrene (B11656) derivatives with allylsulfonamides in the presence of N-bromosuccinimide (NBS) leads to piperidine products with good yields and high stereoselectivity. nih.gov These methods are applicable for late-stage diversification of complex molecules. nih.gov

Reductive Amination Strategies for Carboxylic Acids with Heterogeneous Catalysts

Intramolecular reductive amination of dicarbonyl compounds or amino ketones/aldehydes is a classical and effective strategy for constructing the piperidine ring. nih.gov This approach can be adapted to synthesize this compound from a suitable acyclic precursor containing an amine and the latent functionalities of a ketone and a carboxylic acid. The cyclization is typically achieved by forming an intermediate iminium ion, which is then reduced. While many methods exist, those employing heterogeneous catalysts are advantageous for their ease of separation and recyclability. For example, cobalt-catalyzed reductive cyclization of levulinic acid with aromatic amines can selectively yield pyrrolidines or pyrrolidones, showcasing the potential of metal catalysis in such transformations. organic-chemistry.org

Carbene-Catalyzed Reactions

Carbene catalysis offers unique pathways for the synthesis of heterocyclic systems. N-heterocyclic carbenes (NHCs) can catalyze intramolecular aza-Michael reactions to form piperidines with good enantioselectivity and higher yields compared to base-only reactions. nih.gov Palladium-NHC complexes have been successfully used in Heck cross-coupling reactions to synthesize piperidine alkene-alkaloids. nih.gov

Furthermore, cobalt(II)-porphyrin complexes catalyze radical-type carbene-transfer reactions. scispace.comacs.org These systems can effect the cyclization of linear aldehydes to form substituted piperidines in high yields. scispace.comdntb.gov.ua The mechanism involves the formation of a cobalt(III)-carbene radical intermediate, which undergoes a radical-rebound ring closure. dntb.gov.ua

Advanced Ring-Forming Reactions for Piperidine Scaffolds

Beyond direct functionalization of pre-existing rings, advanced ring-forming reactions from acyclic starting materials are essential for the de novo synthesis of complex piperidine structures.

Intramolecular Cyclization Pathways (e.g., 6-exo aza-Heck cyclization, radical-mediated cyclization, hydride transfer/cyclization cascades)

Aza-Heck Cyclization: The intramolecular Heck reaction, or aza-Heck cyclization, is a powerful palladium-catalyzed method for forming C-C bonds to construct heterocyclic rings. The 6-exo variant is particularly useful for synthesizing six-membered rings like piperidine.

Radical-Mediated Cyclization: Radical cyclizations provide a versatile approach to piperidine synthesis. mdpi.com These reactions can be initiated by various means, including cobalt(II) catalysts for the cyclization of linear amino-aldehydes or copper catalysts for enantioselective cyclizations. mdpi.com A notable strategy involves the enantioselective δ-C–H cyanation of acyclic amines, interrupting the Hofmann-Löffler-Freytag (HLF) reaction. nih.gov This method uses a chiral copper catalyst to intercept an N-centered radical, leading to δ-amino nitriles that can be cyclized to form enantioenriched piperidines. nih.gov

Hydride Transfer/Cyclization Cascades: This strategy involves the intramolecular transfer of a hydride to an activated functional group, such as an imine, followed by cyclization. mdpi.com For example, 5-aryl-aldehydes can react with N-toluenesulfonamide in the presence of a Lewis acid to trigger an imine formation and subsequent hydride transfer from a benzylic C-H bond, leading to stereodefined 2-aryl-piperidines. nih.gov This process is highly stereoselective, with the product's conformation dictated by thermodynamic control to minimize steric strain. nih.gov

| Pathway | Catalyst/Reagent | Mechanism Highlights | Reference |

|---|---|---|---|

| Radical-Mediated Cyclization | Chiral Copper(II) Catalyst | Enantioselective δ C-H cyanation via interception of a radical relay (HLF-type reaction). | nih.gov |

| Radical-Mediated Cyclization | Cobalt(II) Catalyst | Intramolecular cyclization of linear amino-aldehydes. | mdpi.com |

| Hydride Transfer/Cyclization | Lewis Acid (e.g., BF3•OEt2) | Intramolecular hydride transfer from a C-H bond to a Lewis acid-activated imine, followed by C-N bond formation. Highly stereoselective. | nih.gov |

Intermolecular Annulation Processes (e.g., Formal [4 + 2] Oxidative Annulation)

Intermolecular annulation involves the construction of a ring from two or more separate components. nih.gov A formal [4+2] oxidative annulation, promoted by palladium, can assemble piperidine rings from alkyl amides and dienes through the activation of a C(sp3)-H bond. mdpi.com This approach is distinct from traditional cycloadditions. Another innovative strategy is the divergent [4+2] annulation of olefins with bifunctional reagents, where slight modifications in reaction conditions (e.g., halogenation reagent, solvent) can selectively produce either piperidines or pyrrolidines. nih.gov This tunability is achieved by controlling whether the reaction proceeds through a radical or a polar cyclization pathway, offering significant synthetic flexibility. nih.gov

Cycloaddition Reactions in Related Piperidine Syntheses

Cycloaddition reactions represent a powerful and convergent strategy for the construction of cyclic compounds, including the piperidine core structure. nih.govlibretexts.org These reactions, which involve the formation of a ring from two or more unsaturated molecules, are highly valued for their ability to generate multiple stereocenters with a high degree of control in a single step. libretexts.orgpageplace.de In the context of synthesizing substituted piperidines, which are key structural motifs in many pharmaceuticals and natural products, cycloaddition methodologies offer efficient routes to complex molecular architectures. nih.govthieme-connect.com The main approaches include the Diels-Alder reaction ([4+2] cycloaddition) and 1,3-dipolar cycloadditions, which provide access to a wide variety of five- and six-membered heterocycles. pageplace.dewikipedia.org

Diels-Alder Reactions ([4+2] Cycloadditions)

The hetero-Diels-Alder reaction, where one or more atoms in the diene or dienophile is a heteroatom, is a cornerstone for the synthesis of heterocyclic compounds. thieme-connect.com The aza-Diels-Alder reaction, in particular, utilizes imines as dienophiles or aza-dienes to construct the piperidine skeleton. These reactions can be catalyzed by Lewis or Brønsted acids or by organocatalysts to afford piperidine derivatives, often with high stereoselectivity. rsc.org

One prominent strategy involves the [4+2] cycloaddition of N-alkenyl iminium ions with alkene dienophiles. This method can generate highly functionalized piperidine derivatives in a one-pot, three-component reaction sequence. thieme-connect.com For instance, a methoxymethyl enamine can be treated with titanium tetrachloride (TiCl₄) to form a diene, which is then trapped in situ by an alkene. The resulting iminium cycloadduct can be further functionalized by adding a nucleophile. thieme-connect.com This approach demonstrates excellent yield and complete endo selectivity. thieme-connect.com

Another versatile Diels-Alder approach allows for the stereoselective synthesis of polysubstituted piperidines from N-protected 2-methyl-1,2-dihydropyridine. nih.gov The resulting 2-aza-bicyclo[2.2.2]octene adducts can undergo oxidative cleavage to yield piperidines with various substitution patterns. nih.gov This methodology is notable for its use of orthogonal protecting groups, which facilitates the selective modification of different positions on the piperidine scaffold. nih.gov

| Diene/Precursor | Dienophile | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Methoxymethyl enamine (forms N-alkenyl iminium ion) | Various alkenes | 1. TiCl₄ 2. Nucleophile (e.g., allyl silane) | Polysubstituted piperidine | 71-85% | thieme-connect.com |

| N-protected 2-methyl-1,2-dihydropyridine | (Not specified) | Diels-Alder followed by oxidative cleavage | Tetra- and pentasubstituted piperidines | (Not specified) | nih.gov |

| Anilinated α,β-unsaturated oxime | Simple alkene | Heat, followed by β-elimination | Substituted dihydropyridine (B1217469) (piperidine precursor) | (Not specified) | youtube.com |

1,3-Dipolar Cycloadditions

First established in the 1960s, 1,3-dipolar cycloadditions are a class of pericyclic reactions that involve a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. wikipedia.orgnumberanalytics.com This method is a primary route for the regio- and stereoselective synthesis of five-membered heterocycles, which can then be transformed into piperidines. wikipedia.orgnih.gov

A key 1,3-dipole used in these syntheses is the azomethine ylide. nih.gov These ylides can be generated in situ and react with dipolarophiles, such as alkenes, to produce pyrrolidine-containing molecules. nih.gov While this directly forms a five-membered ring, related strategies and rearrangements can lead to six-membered piperidine structures. For example, the combination of a Huisgen azide-alkene cycloaddition with an allylic azide (B81097) rearrangement has been successfully used to synthesize substituted piperidines. nih.gov

Nitrones are another class of 1,3-dipoles employed in these synthetic strategies. In one innovative approach, a 3,4-piperidyne intermediate, a highly reactive species, is generated from a silyl (B83357) triflate precursor using cesium fluoride (B91410) (CsF). tcichemicals.com This piperidyne can be trapped by various agents, including nitrones like N-tert-butyl-α-phenylnitrone. The subsequent cycloaddition proceeds with high regioselectivity to yield isoxazoline-fused piperidines, which serve as versatile intermediates for further elaboration. tcichemicals.com

| 1,3-Dipole/Precursor | Dipolarophile/Trap | Conditions | Initial Product | Final Product Application | Reference |

|---|---|---|---|---|---|

| Glycosyl azide | Alkene | Huisgen cycloaddition followed by allylic azide rearrangement | Triazole intermediate | Substituted piperidines | nih.gov |

| Silyl triflate (forms 3,4-piperidyne) | N-tert-butyl-α-phenylnitrone | CsF | Isoxazoline-fused piperidine | Synthesis of annulated piperidines | tcichemicals.com |

| Azomethine ylides | Alkenyl dipolarophiles | In situ generation | Pyrrolidine derivatives | Precursors for nitrogen heterocycles | nih.gov |

Other Cycloaddition Variants

Beyond the more common [4+2] and [3+2] cycloadditions, other variations have been explored. Intramolecular [2+2] photocycloadditions of dienes have been used to create bicyclic piperidinones, which can be readily reduced to the corresponding piperidines. nih.gov This photochemical method is scalable and has been applied to the synthesis of analogues of antipsychotic agents. nih.gov These varied cycloaddition strategies underscore the versatility of this reaction class in constructing the core piperidine ring system, providing a foundation for the synthesis of complex targets like this compound and its isomers.

Chemical Reactivity and Derivatization of 4 Ethylpiperidine 2 Carboxylic Acid

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, enabling the formation of various derivatives through well-established synthetic protocols. These transformations are fundamental to altering the compound's physical and biological properties.

The conversion of 4-ethylpiperidine-2-carboxylic acid to its corresponding esters can be achieved through several methods. The classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. For instance, the reaction with ethanol (B145695) and a catalytic amount of sulfuric acid would yield ethyl 4-ethylpiperidine-2-carboxylate.

Given the potential for the acid catalyst to protonate the piperidine (B6355638) nitrogen, protection of the nitrogen atom, for example with a tert-butoxycarbonyl (Boc) group, is often employed to prevent side reactions and improve yields. A patent for a related compound, (2R,4R)-4-methylpiperidine-2-carboxylic acid hydrochloride, describes an esterification process using absolute ethanol and thionyl chloride, which first forms the acyl chloride in situ, followed by reaction with the alcohol to produce the ethyl ester hydrochloride. nih.gov This method can be applied to this compound as well.

Table 1: Representative Esterification Reaction

| Reactant | Reagent | Product |

|---|

Amide bond formation is a cornerstone of medicinal chemistry, and this compound readily participates in these reactions. The use of peptide coupling agents is standard practice to facilitate the reaction between the carboxylic acid and an amine, minimizing the need for harsh conditions.

Commonly used coupling agents include 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl), often in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). vulcanchem.comresearchgate.net

A specific example from the patent literature demonstrates the utility of this chemistry, where the 2,2-dimethylpropyl ester of (2R)-trans-4-ethylpiperidine-2-carboxylic acid is amidated with an amino acid derivative. researchgate.netresearchgate.net This highlights the compound's role as a scaffold in building more complex molecules like potential thrombin inhibitors.

Table 2: Common Coupling Agents for Amidation

| Coupling Agent | Additive/Base | Typical Solvent |

|---|---|---|

| HATU | DIPEA | DMF, CH₂Cl₂ |

The carboxylic acid can be converted to a more reactive acyl halide, typically an acyl chloride, which serves as an intermediate for the synthesis of esters, amides, and other derivatives. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation. nih.gov The reaction converts the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a better leaving group, facilitating nucleophilic attack by the chloride ion. bldpharm.com

The reaction of this compound with thionyl chloride would produce 4-ethylpiperidine-2-carbonyl chloride. This reactive intermediate can then be used in subsequent reactions without purification.

Symmetrical or mixed anhydrides of this compound can be prepared. A common laboratory method involves the reaction of two equivalents of the carboxylic acid with a dehydrating agent. Alternatively, an acyl chloride can be reacted with a carboxylate salt to form an anhydride. These anhydrides are highly reactive acylating agents, similar in reactivity to acyl halides. smolecule.com

The derivatives of this compound, such as esters and amides, can be hydrolyzed back to the parent carboxylic acid. Ester hydrolysis can be catalyzed by either acid or base. google.comencyclopedia.pub Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is typically performed with an excess of water and a strong acid catalyst. encyclopedia.pub Basic hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the carboxylic acid.

Amide hydrolysis is generally more difficult and often requires more forcing conditions, such as prolonged heating with a strong acid or base. researchgate.net In the context of complex molecules, such as the antibiotic Pirlimycin which contains a 4-ethylpipecolic acid moiety, the hydrolysis of an amide bond is a key step in its synthesis, demonstrating the practical application of this reaction.

Reactions Involving the Piperidine Nitrogen Atom

The secondary amine in the piperidine ring is a nucleophilic center and can undergo a variety of reactions, including alkylation, acylation, and arylation. These transformations are crucial for introducing diversity at the N-1 position of the piperidine ring.

To control the reactivity, the nitrogen is often protected with a group like tert-butoxycarbonyl (Boc). A patent describes the synthesis of (2S)-1-(tert-butoxycarbonyl)-4-ethylpiperidine-2-carboxylic acid, which is a key intermediate for further modifications. The Boc group can be readily removed under acidic conditions, allowing for subsequent reactions at the nitrogen.

N-arylation of piperidine-2-carboxylic acid has been reported using copper-catalyzed coupling reactions, indicating a pathway to introduce aromatic substituents on the nitrogen atom. researchgate.net This type of reaction is valuable for creating libraries of compounds for drug discovery.

Information regarding this compound is not available in publicly accessible resources.

A comprehensive search of scientific literature and chemical databases has yielded insufficient information to generate a detailed article on the chemical reactivity and derivatization of this compound as per the requested outline.

The specific reactions mentioned in the user's request, including N-alkylation, N-acylation, protection and deprotection strategies, and reactivity at the ethyl substituent, are not documented for the compound "this compound" in the available resources. While general principles of reactivity for piperidines, carboxylic acids, and alkyl substituents are well-established, applying these without specific data for the target molecule would not meet the required standard of scientific accuracy for this article.

Information was found for isomeric and related compounds, such as ethyl 4-piperidinecarboxylate and 1-ethylpiperidine-4-carboxylic acid, but the unique substitution pattern of this compound means its reactivity cannot be accurately inferred from these other molecules.

Due to the lack of specific research findings for this compound, it is not possible to provide the detailed, informative, and scientifically accurate content for each specified section and subsection as requested.

Computational and Theoretical Investigations of 4 Ethylpiperidine 2 Carboxylic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed in chemistry and materials science to predict molecular geometries, energies, and other properties with a good balance of accuracy and computational cost. acs.orgmdpi.com

DFT calculations are instrumental in elucidating the electronic structure of a molecule like 4-ethylpiperidine-2-carboxylic acid. These studies can determine the distribution of electron density, identify molecular orbitals, and calculate key energetic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap can indicate the chemical stability of the molecule. nih.gov

Furthermore, DFT can be used to generate electrostatic potential maps, which visualize the charge distribution and highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov This information is vital for predicting how the molecule will interact with other chemical species. Thermodynamic properties such as enthalpy, Gibbs free energy, and entropy can also be calculated, providing insight into the stability of different conformers of this compound. mdpi.com

Table 1: Illustrative Electronic and Energetic Properties Calculable by DFT This table presents a hypothetical set of data that could be obtained for this compound using DFT calculations.

| Property | Illustrative Value | Significance |

| Energy of HOMO | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| Energy of LUMO | -0.8 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |

| Gibbs Free Energy of Formation | -450.2 kcal/mol | Represents the thermodynamic stability of the compound. |

DFT is a cornerstone in the theoretical analysis of reaction mechanisms. For this compound, DFT could be used to model various chemical transformations, such as its synthesis, degradation, or interaction with biological targets. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products. acs.orgrsc.org

For example, the mechanism of esterification of the carboxylic acid group or N-alkylation reactions could be explored. DFT calculations can reveal whether a reaction proceeds through a concerted mechanism (one step) or a stepwise mechanism involving one or more intermediates. consensus.app Such studies on amino acids have demonstrated the power of DFT in corroborating and extending experimentally observed reaction pathways. nih.gov

A key aspect of analyzing reaction mechanisms is the characterization of stationary points on the potential energy surface. These include local minima, which correspond to stable reactants, intermediates, and products, and first-order saddle points, which are known as transition states. psu.eduresearchgate.net

DFT calculations can precisely determine the geometry and energy of these transition states. The energy of the transition state relative to the reactants defines the activation energy barrier of the reaction, a critical factor in determining the reaction rate. researchgate.net Frequency calculations are also performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. psu.edu

From the energetic information obtained through DFT calculations, particularly the activation energies, it is possible to calculate theoretical kinetic parameters for a reaction. Transition State Theory (TST) is often used in conjunction with DFT results to estimate reaction rate constants. dtic.mil

The Arrhenius equation and the Eyring equation are fundamental in these calculations, allowing for the determination of the pre-exponential factor and the activation enthalpy and entropy. dtic.milresearchgate.net For instance, computational studies on the kinetic resolution of piperidine (B6355638) derivatives have successfully used DFT to calculate Gibbs energies of activation that align well with experimental results. While specific data for this compound is not available, this approach demonstrates the predictive power of combining DFT and TST.

Table 2: Illustrative Kinetic Parameters Calculable from DFT Data This table presents a hypothetical set of data for a reaction involving this compound, derived from DFT and TST.

| Parameter | Illustrative Value | Significance |

| Activation Energy (Ea) | 25 kcal/mol | The minimum energy required for the reaction to occur. |

| Gibbs Free Energy of Activation (ΔG‡) | 28 kcal/mol | Determines the spontaneity of the activation process. |

| Enthalpy of Activation (ΔH‡) | 24 kcal/mol | The change in enthalpy in forming the transition state. |

| Entropy of Activation (ΔS‡) | -13 cal/mol·K | Reflects the change in disorder in forming the transition state. |

| Rate Constant (k) at 298 K | 1.5 x 10⁻⁴ s⁻¹ | Quantifies the rate of the reaction. |

Quantum Chemical Characterization

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. youtube.com These methods solve the Schrödinger equation and are, in principle, capable of providing highly accurate results, though often at a greater computational expense than DFT. youtube.com

For a molecule like this compound, ab initio methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, etc.), and Coupled Cluster (CC) theory can be used for very precise calculations of molecular properties. youtube.com They are particularly valuable for benchmarking the results of more approximate methods like DFT and for studying systems where DFT may not be as reliable. nih.gov Conformational analysis is a common application where ab initio methods can provide detailed insights into the relative energies and geometries of different spatial arrangements of the molecule, such as the various chair and boat conformations of the piperidine ring and the orientation of the ethyl and carboxylic acid substituents. acs.orgcapes.gov.br

Semiempirical Procedures

Semiempirical quantum mechanical methods offer a computationally less expensive alternative to ab initio methods for studying large molecular systems. These methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify the calculations. For a molecule like this compound, semiempirical methods could be employed to perform initial conformational searches and to calculate various electronic properties.

General Methodologies and Potential Applications:

Semiempirical methods, such as AM1, PM3, and RM1, could be utilized to explore the potential energy surface of this compound. These methods would allow for the rapid calculation of the geometries and relative energies of different conformers, including various chair and boat conformations of the piperidine ring, as well as the orientation of the ethyl and carboxylic acid substituents.

Hypothetical Research Findings:

A hypothetical study might involve a systematic conformational search of this compound using a semiempirical method. The results could be presented in a table listing the different conformers, their relative energies, and key geometrical parameters such as dihedral angles. For instance, one could predict the most stable conformer and the energy barriers for conformational interconversions. However, it is crucial to note that no such specific data for this compound has been found in the surveyed literature.

Inclusion of Correlation Effects

Electron correlation, which refers to the interaction between electrons, is a critical factor in accurately describing the electronic structure and properties of molecules. While Hartree-Fock based methods, including semiempirical ones, neglect or only partially account for electron correlation, more advanced ab initio and density functional theory (DFT) methods can include these effects to provide more accurate results.

Theoretical Approaches to Electron Correlation:

For a molecule like this compound, methods such as Møller-Plesset perturbation theory (e.g., MP2) and coupled-cluster (e.g., CCSD(T)) theory could be used to incorporate electron correlation. DFT methods, with various exchange-correlation functionals, also provide a practical way to include correlation effects in calculations on medium-sized molecules.

Potential Research Insights:

A theoretical investigation including correlation effects would provide more reliable predictions of the conformational energies and geometries of this compound compared to semiempirical methods. For example, such studies could clarify the subtle energetic differences between axial and equatorial orientations of the substituents, which are often influenced by electron correlation. Furthermore, these methods would yield more accurate predictions of properties like dipole moments, polarizabilities, and reaction energies.

Lack of Specific Research Data on this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, publicly available research data for the chemical compound This compound . The detailed applications and research findings requested in the article outline could not be substantiated for this specific molecule.

The search results consistently yielded information on related but structurally distinct compounds, such as:

Piperidine-4-carboxylic acid (Isonipecotic acid) and its esters. nbinno.compharmacompass.comtcichemicals.comchemicalbook.comtcichemicals.comnist.govbldpharm.com

4-methyl-2-piperidinecarboxylic acid and its derivatives. chemsrc.com

4-ethylpiperidine-4-carboxylic acid , an isomer with a different substitution pattern.

General synthesis methods for 2,4-disubstituted piperidines without specific mention of the ethyl/carboxylic acid combination. mdpi.comajchem-a.comnih.gov

While the broader class of substituted piperidine carboxylic acids is of significant interest in medicinal chemistry—serving as chiral building blocks, precursors for complex molecules and active pharmaceutical ingredients (APIs)—no specific studies detailing the synthesis or application of this compound in asymmetric synthesis, as an intermediate for analgesics, or for the creation of compound libraries were found. researchgate.netnih.govresearchgate.net

Due to the strict requirement to focus solely on "this compound" and the absence of specific data for this compound, it is not possible to generate the requested article without resorting to speculation or incorrectly attributing findings from related molecules. The provided outline appears to address a compound that is either highly novel, proprietary, or not widely reported in accessible scientific literature.

Therefore, the requested article cannot be produced with scientific accuracy at this time. Further research would be contingent on the publication of studies specifically investigating the synthesis and utility of this compound.

Research Applications in Organic and Medicinal Chemistry

Application as a Research Probe

Tool for Investigating Neurotransmitter Systems

While specific studies on 4-ethylpiperidine-2-carboxylic acid are scarce, the parent structure, piperidine-2-carboxylic acid, is a key scaffold for developing potent antagonists for the N-methyl-D-aspartate (NMDA) receptor, a major player in neurotransmission. Researchers have synthesized a series of related compounds, such as 3- and 4-(phosphonoalkyl)piperidine-2-carboxylic acids, to investigate their potential as NMDA receptor antagonists. nih.gov

These antagonists are valuable tools for studying the physiological and pathological roles of the NMDA receptor system. They are used in preclinical research to explore therapeutic strategies for conditions involving excessive NMDA receptor activation, such as epilepsy and neurodegenerative diseases. nih.gov For example, compounds like cis-4-(phosphonomethyl)piperidine-2-carboxylic acid have shown significant potency in displacing NMDA receptor ligands and have demonstrated protective effects in animal models of NMDA-induced toxicity. nih.gov

Table 1: NMDA Receptor Antagonist Activity of Related Piperidine-2-Carboxylic Acid Derivatives

| Compound | IC₅₀ (nM) for [³H]CPP Binding Displacement | Minimum Effective Dose (MED) vs. NMDA-induced lethality (mg/kg, ip) |

|---|---|---|

| cis-4-(phosphonomethyl)piperidine-2-carboxylic acid | 95 | 10 |

| cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid | 120 | 40 |

Data sourced from a study on phosphonoalkyl derivatives of piperidine-2-carboxylic acid. nih.gov

Contribution to Agrochemical Research

There is no specific information in the reviewed literature detailing the contribution of this compound to agrochemical research. Research in this sector often involves different heterocyclic compounds. For example, derivatives of pyrazine-2-carboxylic acid have been synthesized and evaluated for herbicidal and antialgal activities. mdpi.com

Role in Biocatalyst Formulation

Specific research on the role of this compound in biocatalyst formulation is not available. The field of biocatalysis often employs enzymes for the synthesis or resolution of chiral molecules. For instance, an aminopeptidase (B13392206) has been used for the chiral resolution of racemic piperazine-2-carboxamide (B1304950) to produce enantiopure (S)-piperazine-2-carboxylic acid. biosynth.com In other research, piperidine-4-carboxylic acid has been used to functionalize magnetic nanoparticles to create a recoverable catalyst for chemical reactions, but this involves a different isomer and application. researchgate.net

Analytical Methodologies for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4-ethylpiperidine-2-carboxylic acid by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy: In a ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the ethyl group, the piperidine (B6355638) ring, and the carboxylic acid. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. The protons on the piperidine ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other. The proton of the carboxylic acid (COOH) typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding. pressbooks.publibretexts.org The integration of these signals would correspond to the number of protons in each specific environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct peaks would be anticipated for the carbonyl carbon of the carboxylic acid (typically in the 165-185 ppm region), the carbons of the piperidine ring, and the two carbons of the ethyl group. pressbooks.pub The chemical shifts of the piperidine ring carbons would be influenced by the positions of the ethyl and carboxylic acid substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | > 10 (broad singlet) | 165 - 185 |

| Piperidine Ring CH | Data not available | Data not available |

| Piperidine Ring CH₂ | Data not available | Data not available |

| Ethyl Group (-CH₂CH₃) | Quartet | Data not available |

| Ethyl Group (-CH₂CH₃) | Triplet | Data not available |

| Note: Specific chemical shift values are dependent on the solvent and experimental conditions and are not available in the reviewed literature for this specific compound. |

Mass Spectrometry (MS) Techniques (e.g., ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for polar molecules like this compound.

In an ESI-MS experiment, this compound would typically be observed as a protonated molecule, [M+H]⁺, in positive ion mode. The mass-to-charge ratio (m/z) of this ion would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) could further provide the exact mass, allowing for the determination of the molecular formula with high accuracy. uni.lu Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments could yield structural information by showing the loss of specific functional groups, such as the carboxylic acid group.

Interactive Data Table: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 158.1176 |

| [M+Na]⁺ | 180.0995 |

| [M-H]⁻ | 156.1030 |

| Note: The predicted m/z values are based on the molecular formula C₈H₁₅NO₂. uni.lu Experimental values would be obtained from the mass spectrum. |

Chromatographic Methods (e.g., Thin-Layer Chromatography)

Chromatographic methods are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique that would be used to assess the purity of this compound. A solution of the compound is spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable mobile phase. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic of the compound in a given solvent system. The presence of a single spot on the TLC plate under various solvent conditions would be an indicator of the compound's purity. While specific Rf values are not available, they would be determined experimentally.

Spectroscopic Analysis (e.g., IR Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, which is typically broadened due to hydrogen bonding. pressbooks.pubspectroscopyonline.com A strong absorption band between 1700 and 1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration of the carboxylic acid. spectroscopyonline.com The N-H stretching vibration of the secondary amine in the piperidine ring would be expected in the region of 3200-3500 cm⁻¹, which might be obscured by the broad O-H stretch. C-H stretching vibrations from the ethyl group and the piperidine ring would appear around 2850-3000 cm⁻¹.

Interactive Data Table: Expected Infrared Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |

| C=O (Carboxylic Acid) | 1700 - 1725 |

| N-H (Amine) | 3200 - 3500 |

| C-H (Aliphatic) | 2850 - 3000 |

| Note: The exact positions of the absorption bands can be influenced by the sample preparation method and the physical state of the compound. |

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Sustainable Synthetic Routes

Future research should prioritize the development of more streamlined and environmentally benign synthetic strategies. One promising avenue is the catalytic hydrogenation of 4-ethyl-pyridine-2-carboxylic acid . While the reduction of pyridine (B92270) rings is a known transformation, achieving high diastereoselectivity and enantioselectivity for this specific substrate presents a considerable challenge. mdpi.comgoogle.com Research into novel homogeneous and heterogeneous catalysts will be crucial.

Furthermore, the principles of green chemistry offer a framework for improving sustainability. This includes exploring:

One-pot multicomponent reactions to minimize intermediate isolation steps, thereby reducing solvent usage and improving time efficiency. nih.gov

The use of organocatalysts or biocatalysts as alternatives to traditional metal-based catalysts, which can be toxic and difficult to remove from the final product.

The adoption of greener solvent systems , such as water, ethanol (B145695), or water-ethanol mixtures, to replace hazardous organic solvents. nih.gov

The application of flow chemistry , which can provide better control over reaction parameters, enhance safety, and facilitate scalability.

Exploration of Novel Derivatization Pathways

The synthetic utility of 4-ethylpiperidine-2-carboxylic acid lies in its potential for further functionalization at the carboxylic acid group, the secondary amine, and potentially the piperidine (B6355638) ring itself. While standard derivatization techniques for amines and carboxylic acids are applicable, there is a need to explore more innovative pathways to generate novel analogs.

Future research should focus on:

Late-stage C-H functionalization: Modern synthetic methods involving C-H activation could allow for the direct introduction of substituents onto the carbon skeleton of the piperidine ring. mdpi.com This would provide access to a wide array of derivatives that are not accessible through traditional methods.

Novel coupling strategies: Expanding the repertoire of coupling partners for the carboxylic acid and amine functionalities is essential. This could involve using specialized reagents to introduce fluorescent tags or other reporter groups for biological assays. nih.govnih.gov

Ring-manipulation strategies: Advanced synthetic strategies, such as ring-closing metathesis or the cycloaddition of intricately designed precursors, could be employed to construct the this compound core with additional points of diversity.

Advanced Stereochemical Control in Synthesis

The presence of two stereocenters at the C2 and C4 positions of this compound means that it can exist as four possible stereoisomers. Since the biological activity of chiral molecules is often highly dependent on their stereochemistry, the ability to selectively synthesize each isomer is of paramount importance.

Key unaddressed challenges and future research directions in this area include:

Asymmetric Catalysis: The development of catalytic systems that can control the stereochemical outcome of the key bond-forming reactions is a primary goal. This includes the asymmetric hydrogenation of a pyridine precursor or enantioselective cyclization reactions. mdpi.com

Kinetic Resolution: For instances where a mixture of stereoisomers is formed, efficient methods for their separation are needed. The development of enzymatic or catalyst-based kinetic resolution protocols could provide access to enantiomerically pure forms of the compound. whiterose.ac.uk

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids (e.g., proline), to construct the piperidine ring is a powerful strategy for controlling absolute stereochemistry. nih.gov The application of this approach to the synthesis of this compound warrants further investigation.

Deeper Mechanistic Understanding of Key Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis and derivatization of this compound is crucial for optimizing reaction conditions, minimizing side products, and predicting the outcomes of new transformations. For many existing syntheses of related piperidines, the mechanistic details are often not fully elucidated, which can lead to unexpected results such as bond migrations. researchgate.netnih.gov

Future research should aim to:

Employ computational modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, rationalize stereochemical outcomes, and guide the design of new catalysts and reactions. whiterose.ac.uk

Utilize advanced spectroscopic techniques: In-situ monitoring of reactions using techniques like NMR or IR spectroscopy can help identify reactive intermediates and provide insights into reaction kinetics.

Conduct isotopic labeling studies: These experiments can provide definitive evidence for proposed reaction mechanisms by tracing the fate of individual atoms throughout a chemical transformation.

Investigate catalyst-substrate interactions: For catalytic reactions, detailed studies are needed to understand how the catalyst interacts with the substrate to facilitate the desired transformation, including potential dual acid-base roles. nih.govmdpi.com

By addressing these challenges and exploring these future research directions, the scientific community can unlock the full potential of this compound as a valuable building block in the design and synthesis of new chemical entities with potential applications in medicine and beyond.

Q & A

Q. What are the recommended synthetic routes for 4-ethylpiperidine-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer: Synthesis typically involves ring-closing reactions or functionalization of piperidine precursors. For example:

- Substitution reactions : Ethyl groups can be introduced via alkylation of piperidine-2-carboxylic acid derivatives using ethyl halides in the presence of a base (e.g., K₂CO₃).

- Catalytic hydrogenation : Reduction of pyridine derivatives under H₂ with catalysts like Pd/C may yield the piperidine backbone.

- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) can improve yields. Monitor intermediates via TLC or HPLC .

Q. Table 1: Example Reaction Conditions

| Method | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | K₂CO₃/DMF | 65–75 | |

| Catalytic Hydrogenation | Pd/C, H₂/EtOH | 70–85 |

Q. What safety protocols are critical for handling this compound in the laboratory?

- Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Emergency Measures : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers verify the structural identity of this compound?

- Methodological Answer: Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm ethyl group integration (δ ~1.2 ppm for CH₃) and piperidine ring protons.

- Mass Spectrometry (MS) : ESI-MS or GC-MS for molecular ion peaks (e.g., [M+H]⁺ at m/z 172).

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

Cross-reference data with NIST Chemistry WebBook or published spectra .

Advanced Research Questions

Q. What strategies minimize batch-to-batch variability in synthesizing this compound derivatives?

- Methodological Answer:

- Quality Control (QC) : Implement HPLC purity checks (≥95%) and quantify residual solvents via GC.

- Standardized Protocols : Use calibrated equipment and consistent reagent sources.

- Advanced Analytics : For sensitive applications (e.g., bioassays), request peptide content analysis or salt removal (e.g., TFA <1%) to ensure reproducibility .

Q. How does the stereochemistry of this compound influence its biological activity?

- Methodological Answer:

- Chiral Resolution : Separate enantiomers using chiral HPLC columns (e.g., Chiralpak® IA) with hexane:isopropanol mobile phases.

- Bioactivity Assays : Compare IC₅₀ values of (R)- and (S)-enantiomers in receptor-binding studies. For example, the (S)-form may show higher affinity for GABA receptors due to spatial compatibility.

- Computational Modeling : Perform molecular docking to predict binding modes in target proteins .

Q. What analytical approaches resolve contradictions in reported solubility data for this compound?

- Methodological Answer:

- Controlled Studies : Measure solubility in buffered solutions (pH 2–12) at 25°C using UV-Vis spectroscopy.

- Impurity Analysis : Use LC-MS to identify byproducts (e.g., oxidized derivatives) that may alter solubility.

- Data Normalization : Report solubility as g/100 mL ± SD across ≥3 independent replicates. Discrepancies often arise from impurities or undefined pH conditions .

Q. Table 2: Solubility in Common Solvents

| Solvent | Solubility (mg/mL, 25°C) | Notes | Reference |

|---|---|---|---|

| Water | 10.2 ± 0.5 | pH-dependent | |

| Ethanol | 45.8 ± 2.1 | Optimal for storage | |

| DMSO | 89.3 ± 3.7 | Use anhydrous |

Q. How can researchers assess the stability of this compound under accelerated degradation conditions?

- Methodological Answer:

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 1–4 weeks.

- Stability-Indicating Assays : Monitor degradation via HPLC with PDA detection. Key degradation products may include lactams (via intramolecular cyclization) or decarboxylated derivatives.

- Kinetic Analysis : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.